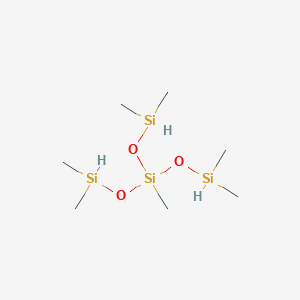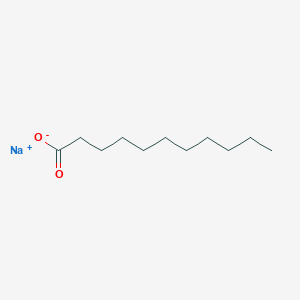
sodium;trimethyl(oxido)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C₃H₉NaOSi . It is the sodium salt of the conjugate base derived from trimethylsilanol. This compound appears as a white solid and is known for its unique molecular structure, which consists of a cluster with Na-O-Na linkages .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium;trimethyl(oxido)silane can be synthesized through the reaction of trimethylsilanol with sodium hydride. The reaction typically occurs in an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
(CH₃)₃SiOH + NaH → (CH₃)₃SiONa + H₂
Industrial Production Methods: In industrial settings, this compound is often produced in large quantities using similar methods but with more controlled conditions to ensure purity and yield. The use of high-purity reagents and solvents, along with precise temperature and pressure control, is crucial for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;trimethyl(oxido)silane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form siloxane compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: It can reduce metal salts to their respective metals.
Substitution: It reacts with alkyl halides to form alkylsilanes.
Major Products:
Oxidation: Siloxane compounds.
Reduction: Pure metals.
Substitution: Alkylsilanes
Applications De Recherche Scientifique
Sodium;trimethyl(oxido)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxane bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems.
Industry: It is used in the production of silicone-based materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of sodium;trimethyl(oxido)silane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior is due to the presence of the negatively charged oxygen atom in the compound. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparaison Avec Des Composés Similaires
Potassium trimethylsilanolate: Similar in structure but uses potassium instead of sodium.
Sodium silox: Another sodium-based silanol compound with different alkyl groups.
Uniqueness: Sodium;trimethyl(oxido)silane is unique due to its specific reactivity and stability, making it a valuable reagent in both laboratory and industrial settings. Its ability to form stable siloxane bonds and act as a nucleophile in various reactions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
sodium;trimethyl(oxido)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9OSi.Na/c1-5(2,3)4;/h1-3H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUIYJWTSJUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














